molecular formula C9H14O2S B14322668 Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate CAS No. 112177-95-4

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate

Katalognummer: B14322668
CAS-Nummer: 112177-95-4
Molekulargewicht: 186.27 g/mol
InChI-Schlüssel: CQWZOZMRNWNOQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate, can be achieved through various methods. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- or 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2,5-Dihydrothiophene: A reduced form of thiophene with two additional hydrogen atoms.

    Methyl thioglycolate: A related compound used in the synthesis of thiophene derivatives.

Uniqueness

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

112177-95-4

Molekularformel

C9H14O2S

Molekulargewicht

186.27 g/mol

IUPAC-Name

methyl 2-propan-2-yl-2,5-dihydrothiophene-3-carboxylate

InChI

InChI=1S/C9H14O2S/c1-6(2)8-7(4-5-12-8)9(10)11-3/h4,6,8H,5H2,1-3H3

InChI-Schlüssel

CQWZOZMRNWNOQY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1C(=CCS1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.